2-Hydroxy-3-methylbutanenitrile 2-Hydroxy-3-methylbutanenitrile
Brand Name: Vulcanchem
CAS No.: 15344-34-0
VCID: VC21042914
InChI: InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
SMILES: CC(C)C(C#N)O
Molecular Formula: C5H9NO
Molecular Weight: 99.13 g/mol

2-Hydroxy-3-methylbutanenitrile

CAS No.: 15344-34-0

Cat. No.: VC21042914

Molecular Formula: C5H9NO

Molecular Weight: 99.13 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-methylbutanenitrile - 15344-34-0

Specification

CAS No. 15344-34-0
Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
IUPAC Name 2-hydroxy-3-methylbutanenitrile
Standard InChI InChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3
Standard InChI Key YRBPUNHOIVAUFA-UHFFFAOYSA-N
SMILES CC(C)C(C#N)O
Canonical SMILES CC(C)C(C#N)O

Introduction

Chemical Properties and Structure

2-Hydroxy-3-methylbutanenitrile possesses distinct chemical and structural properties that define its behavior in various chemical environments and biological systems. The compound's IUPAC name is (2R)-2-hydroxy-3-methylbutanenitrile, though it is commonly referred to without the stereochemical designation.

Structural Characteristics

The molecular structure features a central carbon atom bonded to both a hydroxyl group and a nitrile group, creating a cyanohydrin functionality. Additionally, this central carbon is connected to a branched carbon chain featuring a methyl substituent. This specific arrangement contributes to the compound's chemical reactivity profile and its ability to participate in various biochemical processes.

Physical and Chemical Properties

The key properties of 2-Hydroxy-3-methylbutanenitrile are summarized in the following table:

PropertyValueUnit
Molecular FormulaC5H9NO-
Molecular Weight99.1311g/mol
CAS Number15344-34-0-
InChIInChI=1S/C5H9NO/c1-4(2)5(7)3-6/h4-5,7H,1-2H3-
InChI KeyYRBPUNHOIVAUFA-UHFFFAOYSA-N-
Canonical SMILESCC(C)C(C#N)O-
SolubilityWater-soluble-

The compound's solubility in water and presence of both hydroxyl and nitrile functional groups contribute to its reactivity profile, making it suitable for various chemical transformations and biological interactions.

Synthesis Methods

The synthesis of 2-Hydroxy-3-methylbutanenitrile can be accomplished through various routes, with the most common being the reaction of isobutyraldehyde with hydrogen cyanide. Different synthetic approaches are employed depending on the scale and purpose of production.

Laboratory Synthesis

In laboratory settings, 2-Hydroxy-3-methylbutanenitrile is typically synthesized through the cyanohydrin formation reaction. This involves the nucleophilic addition of hydrogen cyanide to isobutyraldehyde. The reaction generally proceeds under mild conditions and can be catalyzed by bases such as sodium hydroxide or potassium cyanide. The general reaction is represented as:

Isobutyraldehyde + HCN → 2-Hydroxy-3-methylbutanenitrile

This synthesis route is preferred in laboratory settings due to its relative simplicity and good yields. The reaction conditions must be carefully controlled to minimize side reactions and ensure high purity of the final product.

Industrial Production

Industrial production of 2-Hydroxy-3-methylbutanenitrile employs continuous flow reactors to ensure efficient mixing and reaction control. This approach optimizes yield while minimizing the formation of unwanted by-products. Due to the use of hydrogen cyanide, which is highly toxic, stringent safety measures are essential in industrial production processes.

The industrial synthesis may also incorporate catalysts and specialized reaction conditions to enhance efficiency and product purity. These modifications to the basic synthesis route allow for scaled production while maintaining quality standards required for commercial applications.

Chemical Reactions

2-Hydroxy-3-methylbutanenitrile can participate in various chemical reactions owing to its functional groups. These reactions are critical for its role in different applications and synthetic pathways.

Oxidation Reactions

The compound can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents employed in these transformations include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The oxidation process typically targets the hydroxyl group, resulting in the formation of 2-oxo-3-methylbutanenitrile.

Reduction Reactions

Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 2-amino-3-methylbutanol. This transformation is commonly achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst like palladium on carbon. The reduction pathway represents an important route for converting the compound into amine derivatives with different properties and applications.

Substitution Reactions

The hydroxyl group in 2-Hydroxy-3-methylbutanenitrile can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride (SOCl2) can replace the hydroxyl group with a chlorine atom, forming 2-chloro-3-methylbutanenitrile. These substitution reactions expand the utility of the compound as a precursor for diverse chemical entities.

Applications

2-Hydroxy-3-methylbutanenitrile serves various functions across multiple scientific and industrial domains, making it a versatile compound with widespread utility.

Chemical Synthesis Applications

The compound functions as a crucial intermediate in organic synthesis pathways. Its unique structural features allow it to participate in multiple chemical reactions, making it valuable for producing pharmaceuticals and agrochemicals. The compound's reactivity is influenced by the positioning of its functional groups, enabling distinct reaction profiles compared to similar compounds.

Biological Applications

Research indicates that 2-Hydroxy-3-methylbutanenitrile plays significant roles in various biochemical pathways. Studies have investigated its interactions with enzymes and proteins, revealing its influence on cellular processes such as metabolism and signaling pathways. The compound has been identified in several organisms and food sources, suggesting potential nutritional roles.

The following table summarizes key biological research findings:

Study ReferenceFindings
Study 1Increased plasma levels post-consumption of flavonoid-rich diets
Study 2Proposed as a biomarker for dietary intake assessment
Study 3Investigated enzymatic pathways leading to production from dietary sources

Medical Applications

Ongoing research is exploring the therapeutic applications of 2-Hydroxy-3-methylbutanenitrile. Its properties suggest potential use in drug development, particularly for conditions related to metabolic disorders. The compound's influence on cellular functions may also open avenues for treating diseases where metabolism plays a critical role.

Industrial Applications

In industrial settings, 2-Hydroxy-3-methylbutanenitrile is utilized as a building block for more complex molecules. Its applications extend to the production of specialty chemicals that are essential in various manufacturing processes.

Research Findings

Scientific investigations have yielded valuable insights into the properties, behaviors, and applications of 2-Hydroxy-3-methylbutanenitrile across different domains.

Role in Prebiotic Chemistry

2-Hydroxy-3-methylbutanenitrile plays a significant role in prebiotic chemistry as an intermediate in the formation of amino acids. The compound is unique in producing branched-chain amino acids, while simpler cyanohydrins like 2-hydroxyacetonitrile yield smaller amino acids such as glycine. This distinction highlights the compound's importance in the evolutionary development of biochemical pathways.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-methylbutanenitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to participate in hydrogen bonding and nucleophilic addition reactions. These interactions can influence various biochemical pathways, making it a valuable compound for studying enzyme mechanisms and metabolic processes.

Presence in Foods

2-Hydroxy-3-methylbutanenitrile has been found in various foods such as okra, beans, garden onions, and cabbages. Its presence in these foods may serve as a biomarker for dietary intake, reflecting consumption patterns of these vegetables. The compound's detection in these food sources has prompted research into its potential nutritional significance and impact on human health.

Physical and Biological Properties

Understanding the physical and biological properties of 2-Hydroxy-3-methylbutanenitrile provides insights into its behavior in different environments and its interactions with biological systems.

Physical Properties

The physical properties of 2-Hydroxy-3-methylbutanenitrile dictate its behavior in various chemical and physical processes. These properties include its melting point, boiling point, solubility, and stability under different conditions. The compound's water solubility is particularly relevant for its biological activity and applications in aqueous systems.

Longer-chain derivatives of the compound, such as 2-hydroxy-4-methylpentanenitrile, exhibit lower solubility in water due to increased hydrophobicity. This comparison highlights how structural modifications affect the physical properties of cyanohydrin derivatives.

Biological Activity

2-Hydroxy-3-methylbutanenitrile, also known as (R)-butan-2-one cyanohydrin, exhibits significant biological relevance. Its presence in various organisms and food sources suggests important roles in metabolism and nutrition. The compound is involved in metabolic pathways across different species.

Key biological activities include:

  • It is produced through the hydrolysis of glycosides by enzymes such as cytosolic beta-glucosidase, which plays a role in the absorption and metabolism of dietary flavonoids and other glycosides.

  • The compound's detection in human metabolism indicates its potential significance in human health and nutrition.

  • It may serve as a biomarker for dietary intake, reflecting consumption patterns of certain vegetables.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator